molecular formula C22H24F3N3O3 B2376133 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 1396862-87-5

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Numéro de catalogue: B2376133
Numéro CAS: 1396862-87-5
Poids moléculaire: 435.447
Clé InChI: XAXNANKCIDWIAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H24F3N3O3 and its molecular weight is 435.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring substituted with trifluoromethyl and cyclopropyl groups, alongside a benzofuran moiety. Its molecular formula is C19H22F3N3O2, and it has a molecular weight of 397.39 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components suggest that it may interact with critical biological pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in tumor growth. For instance, compounds with similar structures have been shown to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells .
  • Case Studies :
    • A study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxic effects against various cancer cell lines, including U937 human histocytic lymphoma cells .
    • Another investigation into related compounds indicated IC50 values as low as 4 nM against PARP-1, suggesting strong inhibitory potential .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is noteworthy. For example:

Enzyme IC50 (nM) Effect
PARP-14Strong inhibition
PARP-230Selective inhibition

This selectivity towards PARP isoforms indicates that the compound could be developed into a targeted therapy for cancers with specific genetic backgrounds, such as BRCA mutations.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of the compound is crucial for its development as a therapeutic agent.

  • Absorption and Distribution : Preliminary data suggest good oral bioavailability due to its lipophilic nature.
  • Metabolism : The presence of trifluoromethyl groups may influence metabolic pathways, potentially leading to unique metabolic profiles that could enhance or diminish efficacy.
  • Toxicity Studies : Limited toxicity data are available; however, compounds with similar structures generally exhibit low toxicity profiles at therapeutic doses.

Propriétés

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3/c1-21(2)11-14-4-3-5-16(20(14)31-21)30-12-19(29)26-9-8-18-27-15(13-6-7-13)10-17(28-18)22(23,24)25/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXNANKCIDWIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=NC(=CC(=N3)C(F)(F)F)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.